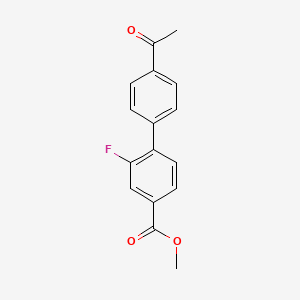![molecular formula C10H19NO4 B7962594 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B7962594.png)
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a compound that belongs to the class of organic compounds known as esters. Esters are commonly used in organic synthesis and are characterized by the presence of a carbonyl group adjacent to an ether linkage. This particular compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and greater efficiency compared to traditional batch processes . The use of flow microreactors also allows for better scalability and sustainability in the production process.
化学反応の分析
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms new esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
類似化合物との比較
Similar Compounds
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}butanoate: Similar in structure but uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (2R)-2-{[(fluorenylmethoxy)carbonyl]amino}butanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions but can be easily removed using mild acidic conditions, making it highly versatile in peptide synthesis .
特性
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNZPQBRSIZDHQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate](/img/structure/B7962511.png)



![Methyl 3-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7962525.png)


![Methyl 4-[4-(benzyloxy)phenyl]-3-fluorobenzoate](/img/structure/B7962540.png)
![Methyl 2-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7962553.png)


![Methyl 2-{4-[3-(trifluoromethyl)phenyl]phenyl}acetate](/img/structure/B7962583.png)
![Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate](/img/structure/B7962588.png)

